2-Cyclobutoxy-6-fluoroaniline
Description
Contextualization of Fluoroanilines in Contemporary Organic and Medicinal Chemistry Research
Fluoroanilines, a class of aromatic amines featuring a fluorine substituent on the benzene (B151609) ring, are pivotal building blocks in the development of a wide array of functional molecules. rsc.org The incorporation of fluorine into organic compounds can significantly alter their chemical and biological properties. rsc.org This is often attributed to fluorine's high electronegativity, small size, and its ability to form strong carbon-fluorine bonds.
In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. rsc.orgbloomtechz.com This often leads to improved pharmacokinetic and pharmacodynamic profiles. bloomtechz.com Consequently, fluoroanilines are integral precursors in the synthesis of a diverse range of pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. rsc.orgbloomtechz.com Beyond pharmaceuticals, fluoroanilines are also utilized in the synthesis of advanced polymers and azo dyes, where the fluorine atom can improve material properties. rsc.org The synthesis of ortho-fluoroanilines, in particular, can be challenging, and novel methods are continually being developed to address this. rsc.org
Significance of Cyclobutoxy Moieties in Molecular Design and Bioactivity Modulation
The cyclobutoxy group, a four-membered carbocyclic ether, is increasingly recognized as a valuable motif in molecular design, particularly within medicinal chemistry. nih.gov The cyclobutane (B1203170) ring's puckered three-dimensional structure offers a degree of conformational rigidity that can be advantageous in optimizing a molecule's interaction with a biological target. nih.govacs.orgresearchgate.net This rigidification of otherwise flexible linkers has been shown to significantly increase binding affinity in certain receptor ligands. acs.orgresearchgate.net
Compared to more common aromatic rings like benzene, the C(sp3)-rich cyclobutoxy scaffold can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are often problematic for flat, aromatic systems. researchgate.net The use of such caged hydrocarbons as bioisosteres for aromatic rings has resulted in notable improvements in potency and solubility of drug candidates. researchgate.net The cyclobutoxy moiety, therefore, represents an attractive and versatile tool for medicinal chemists to fine-tune the properties of bioactive molecules. acs.orgresearchgate.net
Overview of 2-Cyclobutoxy-6-fluoroaniline as a Specialized Research Subject
This compound, with the chemical formula C₁₀H₁₂FNO, is a distinct chemical entity that combines the structural features of both a fluoroaniline (B8554772) and a cyclobutoxy ether. evitachem.com This unique combination makes it a specialized building block in chemical synthesis and pharmaceutical research. evitachem.com The presence of the amino group, the fluorine atom, and the cyclobutoxy group on the aniline (B41778) ring gives rise to a specific set of chemical properties and potential reactivities. evitachem.com
The compound's structure allows it to participate in a variety of chemical reactions typical of substituted anilines, such as nucleophilic substitution at the amino group and electrophilic aromatic substitution on the ring. evitachem.com The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom influences the regioselectivity of these reactions. evitachem.com Research interest in this compound stems from its potential as a precursor for more complex molecules, particularly in the development of novel therapeutic agents that may target nuclear receptors or other biological pathways. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂FNO | evitachem.com |
| Molecular Weight | 181.21 g/mol | evitachem.com |
| Appearance | Typically a solid or crystalline substance | evitachem.com |
| Solubility | Soluble in organic solvents, limited solubility in water | evitachem.com |
| Reactivity | The amino group is nucleophilic; the ring can undergo electrophilic substitution. | evitachem.com |
| CAS Number | 1250739-16-2 | bldpharm.com |
Research Gaps and Opportunities for Further Academic Inquiry
While this compound is recognized as a useful synthetic intermediate, a comprehensive body of public research dedicated solely to this compound appears to be limited. Much of its current utility is documented in patents, suggesting its application in proprietary drug discovery programs. googleapis.comgoogle.comepo.org This points to a significant gap in the academic literature regarding its fundamental chemical reactivity, detailed spectroscopic characterization, and exploration of its potential in a broader range of applications beyond those currently patented.
Future academic research could focus on several key areas:
Development of Novel Synthetic Routes: While general methods for its synthesis exist, research into more efficient, scalable, and environmentally friendly synthetic pathways would be beneficial. evitachem.com
Exploration of Chemical Reactivity: A systematic study of its reactivity in various organic transformations would expand its utility as a building block for a wider range of complex molecules.
Structure-Activity Relationship (SAR) Studies: Investigating how the unique combination of the cyclobutoxy and fluoroaniline moieties influences biological activity in different molecular contexts could uncover new lead compounds for drug discovery. evitachem.com
Materials Science Applications: The potential of this compound as a monomer or precursor for novel polymers or functional materials with specific electronic or optical properties remains largely unexplored. evitachem.com
Closing these research gaps will not only provide a deeper understanding of the fundamental chemistry of this compound but also unlock its full potential as a versatile tool for both academic and industrial researchers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-cyclobutyloxy-6-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-8-5-2-6-9(10(8)12)13-7-3-1-4-7/h2,5-7H,1,3-4,12H2 |
InChI Key |
CVVKHACKSBAJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclobutoxy 6 Fluoroaniline and Its Analogues
Retrosynthetic Analysis of 2-Cyclobutoxy-6-fluoroaniline Scaffolding
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnections are considered logical: the C–O ether bond and the C–N amine bond.
C–O Bond Disconnection: This is often the most strategically sound approach. Disconnecting the ether linkage suggests a nucleophilic aromatic substitution (SNAr) pathway. This route identifies 2,6-difluoro-substituted aniline (B41778) or a precursor and cyclobutanol (B46151) as the key synthons. A particularly effective precursor is 2,6-difluoronitrobenzene, where the highly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the cyclobutoxide anion. The nitro group can then be reduced to the target aniline in a subsequent step.
C–N Bond Disconnection: An alternative disconnection breaks the bond between the aniline nitrogen and the aromatic ring. This approach conceives of the aniline being formed from a corresponding nitroaromatic compound. This retrosynthetic step transforms the target molecule back to 2-cyclobutoxy-6-fluoronitrobenzene. This intermediate would itself be synthesized via the C–O bond disconnection strategy mentioned above, highlighting the convergence of these analytical pathways.
These analyses point toward a multi-step synthesis, most commonly beginning with a suitably substituted benzene (B151609) derivative that undergoes etherification followed by modification of a nitrogen-containing functional group.
Classical Synthetic Routes to Fluoroaniline (B8554772) Derivatives Relevant to the Target Compound
A prevalent and reliable method for synthesizing aromatic amines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.comchemistrysteps.comchemguide.co.uk
The initial step is an electrophilic aromatic substitution where a nitro group (-NO2) is introduced onto the benzene ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com
Once the nitro group is in place, it can be reduced to an amine (-NH₂) using various reagents. youtube.com The choice of reducing agent can be critical, especially when other functional groups are present that might also be susceptible to reduction.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst, often in an alcohol solvent like methanol or ethanol. | High yield, clean reaction with water as the only byproduct. | Can also reduce other functional groups like alkenes and may remove aromatic halides. youtube.com |
| Fe/HCl or Fe/NH₄Cl | Iron powder in the presence of an acid (e.g., HCl, acetic acid) or ammonium (B1175870) chloride in an aqueous solvent mixture. | Cost-effective, mild, and often tolerant of other functional groups. researchgate.net | Produces significant amounts of iron sludge waste. |
| SnCl₂ | Stannous chloride in a solvent like ethanol. | Mild reducing agent, effective for nitro groups. youtube.com | Requires stoichiometric amounts of the tin reagent, which can be costly and generate tin-based waste. |
For the synthesis of this compound, a common starting material would be 2,6-difluoronitrobenzene. chemicalbook.comsigmaaldrich.comsigmaaldrich.com One fluorine atom is first substituted with the cyclobutoxy group, and the nitro group on the resulting intermediate (2-cyclobutoxy-6-fluoronitrobenzene) is then reduced to the aniline.
Direct and regioselective introduction of a fluorine atom onto an aniline ring can be challenging. However, various halogenation and fluorination techniques exist for creating fluorinated aromatic precursors.
Halogenation: The regioselective bromination or chlorination of anilines can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin can be used for bromination, often yielding the para-substituted product with high selectivity. google.com Protecting the aniline as an acetanilide can help direct halogenation to the ortho and para positions.
Regioselective Fluorination: Achieving regioselective fluorination is a more specialized field.
Nucleophilic Aromatic Substitution (SNAr): In activated systems, such as those containing nitro groups, a leaving group (like Cl or NO₂) can be displaced by a fluoride (B91410) ion (e.g., from KF or CsF). This is a common industrial method for producing fluoroaromatics from chloroaromatic precursors.
Diazotization-Fluorination (Balz-Schiemann Reaction): An aromatic amine can be converted to a diazonium salt (using NaNO₂/HCl), which is then thermally or photochemically decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to yield the fluoroaromatic compound.
Modern Electrophilic Fluorinating Agents: Reagents like Selectfluor® provide a source of "F⁺" and can be used for the direct fluorination of electron-rich aromatic rings, although controlling regioselectivity can be a significant challenge. nih.gov
Introduction of the Cyclobutoxy Moiety via Advanced Chemical Transformations
Attaching the four-membered cyclobutoxy ring to the aromatic scaffold is a key transformation that can be accomplished through several methods.
The most direct method for forming the aryl-cyclobutyl ether linkage is through etherification, typically via a nucleophilic aromatic substitution or a variation of the Williamson ether synthesis.
Nucleophilic Aromatic Substitution (SNAr): This is a highly effective method when the aromatic ring is "activated" by electron-withdrawing groups (such as a nitro group) ortho or para to a good leaving group (like fluorine or chlorine). researchgate.netnih.gov In the context of this compound synthesis, 2,6-difluoronitrobenzene is an ideal substrate. Cyclobutanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the sodium cyclobutoxide nucleophile. This alkoxide then attacks one of the carbon atoms bearing a fluorine, displacing it to form 2-cyclobutoxy-6-fluoronitrobenzene. The high reactivity of the fluorine atoms in 2,6-difluoronitrobenzene makes this a favorable reaction.
Williamson-type Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. google.com An alternative approach would involve a pre-formed 2-amino-3-fluorophenol derivative reacting with a cyclobutyl halide (e.g., cyclobutyl bromide). However, this route is often less efficient for this specific target due to the lower reactivity of aryl halides in SN2-type reactions and the potential for N-alkylation of the aniline as a side reaction.
| Method | Nucleophile | Electrophile | Key Features |
| SNAr | Cyclobutoxide (from Cyclobutanol + Base) | Activated Aryl Fluoride (e.g., 2,6-Difluoronitrobenzene) | Requires an electron-deficient aromatic ring. Fluorine is an excellent leaving group in SNAr. |
| Williamson-type | Phenoxide (from a fluorophenol derivative) | Cyclobutyl Halide (e.g., Cyclobutyl bromide) | More common for preparing alkyl ethers from phenols. Potential for competing N-alkylation on an unprotected aniline. |
While less direct for synthesizing the target molecule, the formation of the cyclobutane (B1203170) ring itself is classically achieved through cycloaddition reactions, primarily the [2+2] cycloaddition. nih.gov This reaction involves the combination of two molecules containing double bonds (alkenes) to form a four-membered ring. organicreactions.orgbaranlab.org
These cycloadditions can be promoted thermally or photochemically. organicreactions.orgresearchgate.net For instance, a suitably functionalized alkene attached to the aromatic precursor could undergo an intramolecular [2+2] cycloaddition, or an intermolecular reaction could be envisioned. Following the formation of the cyclobutane ring, subsequent chemical modifications would be necessary to convert it into the cyclobutoxy group attached to the aniline core. While a powerful tool for constructing four-membered rings, this approach is more complex and less convergent for the specific synthesis of this compound compared to the direct etherification methods. ru.nl
Stereoselective and Regioselective Cyclobutoxy Group Incorporation Methodologies
The introduction of a cyclobutoxy group onto an aromatic ring, particularly in a stereoselective and regioselective manner, presents a significant synthetic challenge. The regioselectivity of O-alkylation of a substituted phenol (B47542) is a crucial factor. In the context of synthesizing this compound, a plausible precursor would be 2-amino-6-fluorophenol. The directing effects of the amino and fluoro groups, along with the reaction conditions, will determine the success of the regioselective alkylation at the desired position.
One common method for the formation of aryl ethers is the Williamson ether synthesis . This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of this compound, this would involve the reaction of 2-amino-6-fluorophenol with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and minimize side reactions.
Another powerful method for ether synthesis is the Mitsunobu reaction . This reaction allows for the conversion of an alcohol to an ether using a phosphine (B1218219) reagent and an azodicarboxylate. In this scenario, cyclobutanol would be activated to react with 2-amino-6-fluorophenol. A key advantage of the Mitsunobu reaction is its ability to proceed under mild conditions and often with inversion of stereochemistry if a chiral alcohol is used, allowing for stereoselective synthesis.
Controlling the regioselectivity in the O-alkylation of 2,6-disubstituted phenols can be challenging. The electronic and steric nature of the existing substituents plays a significant role in directing the incoming electrophile. For 2-amino-6-fluorophenol, the amino group is an activating group, while the fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these effects, along with steric hindrance, will influence the site of cyclobutoxylation.
Table 1: Comparison of Methodologies for Cyclobutoxy Group Incorporation
| Methodology | Reagents | Advantages | Potential Challenges |
| Williamson Ether Synthesis | 2-amino-6-fluorophenol, Cyclobutyl halide, Base | Cost-effective reagents, well-established method. | Potential for low regioselectivity, harsh reaction conditions may be required. |
| Mitsunobu Reaction | 2-amino-6-fluorophenol, Cyclobutanol, Phosphine, Azodicarboxylate | Mild reaction conditions, stereochemical control with chiral alcohols. | Stoichiometric amounts of reagents, formation of byproducts. |
Modern Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the C-N bond in this compound can be effectively achieved using palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the synthesis of this compound, this could be approached in two ways:
Late-stage amination: Synthesis of a 1-halo-2-cyclobutoxy-6-fluorobenzene intermediate followed by coupling with an ammonia (B1221849) equivalent or a protected amine.
Early-stage amination: Starting with a dihalo-fluorobenzene, performing a selective amination, followed by the introduction of the cyclobutoxy group.
A significant challenge in the late-stage amination approach is the potential for steric hindrance. The presence of a bulky cyclobutoxy group ortho to the halogen could impede the oxidative addition step in the catalytic cycle. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to overcome this steric barrier and facilitate the reaction. Ligands such as those from the Buchwald and Hartwig groups have been specifically designed to address such challenging couplings.
Table 2: Key Parameters in Buchwald-Hartwig Amination for Sterically Hindered Substrates
| Parameter | Importance | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Influences catalyst activity, stability, and selectivity. Crucial for overcoming steric hindrance. | Buchwald's biarylphosphines (e.g., XPhos, SPhos), Hartwig's ferrocenylphosphines. |
| Base | Activates the amine and facilitates the catalytic cycle. | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄. |
| Solvent | Affects solubility and reaction rate. | Aprotic polar solvents like toluene, dioxane, or THF. |
Metal-Free Transformations for C-F Bond Activation and Functionalization
The direct functionalization of C-F bonds offers an alternative and potentially more atom-economical approach. While C-F bonds are generally strong and unreactive, methods for their metal-free activation are an active area of research. One strategy involves nucleophilic aromatic substitution (SₙAr) . For this to be effective, the aromatic ring must be activated by electron-withdrawing groups. In a potential precursor like 2,6-difluoroaniline (B139000), the fluorine atoms are activated by the electron-withdrawing nature of the second fluorine atom and potentially by a nitro group if starting from a nitro-substituted precursor. The reaction of such an activated system with cyclobutanol in the presence of a strong base could lead to the desired product.
Recent advancements in metal-free C-F bond activation include the use of strong organic bases or frustrated Lewis pairs to facilitate the displacement of fluoride. These methods avoid the use of transition metals, which can be advantageous in terms of cost and toxicity.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its sustainability.
Implementation of Domino Reactions and One-Pot Processes for Efficiency
Domino reactions , also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. A hypothetical domino approach for the synthesis of this compound could involve a reaction cascade that forms both the ether linkage and the aniline functionality in a single operation from simpler starting materials. For instance, a reaction could be designed where an initial substitution reaction is followed by an intramolecular cyclization and rearrangement to yield the final product. The development of such a process would significantly improve the efficiency of the synthesis by reducing the number of synthetic steps, purification procedures, and waste generation.
One-pot processes , where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, also contribute to a greener synthesis. For example, the O-alkylation of a fluorinated nitro-phenol followed by the reduction of the nitro group to an amine could potentially be performed in a single pot, thereby saving time, energy, and solvents.
Strategies for Sustainable Solvent and Reagent Selection
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and are a major source of waste. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons and polar aprotic solvents like DMF and NMP, are often toxic and difficult to recycle. For the synthesis of this compound, exploring the use of greener solvents is essential.
Table 3: Green Solvent Alternatives for Key Synthetic Steps
| Reaction Type | Traditional Solvents | Greener Alternatives |
| Williamson Ether Synthesis | DMF, Acetonitrile | Toluene, 2-Methyl-THF, Water (with phase-transfer catalyst) |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Cyclopentyl methyl ether (CPME), Water (with micellar technology) |
| Nucleophilic Aromatic Substitution | DMSO, NMP | Water, Ionic Liquids, Deep Eutectic Solvents |
In addition to solvent selection, the choice of reagents can also be made more sustainable. For example, using a catalytic amount of a reusable catalyst is preferable to using stoichiometric reagents. In the context of the Williamson ether synthesis, replacing hazardous alkylating agents with greener alternatives is an area of active research. Similarly, in catalytic reactions, the use of highly efficient catalysts at low loadings and the ability to recycle the catalyst are key green chemistry metrics.
Isotopic Labeling Strategies for Mechanistic and Metabolic Studies
The design of an isotopic labeling strategy is highly dependent on the specific questions being addressed. For mechanistic studies, isotopes are often placed at or near the reacting centers to probe the formation and cleavage of bonds. In metabolic studies, labeling can help to identify metabolites, quantify their formation, and map their distribution in biological systems.
Deuterium Labeling (²H): The substitution of hydrogen with deuterium is a common strategy due to the relative ease of incorporation and the significant mass difference, which is readily detectable by mass spectrometry. A primary application of deuterium labeling is in determining the kinetic isotope effect (KIE), where a C-H bond cleavage is often a rate-determining step in a reaction. A significant KIE, observed as a slower reaction rate for the deuterated analogue, provides strong evidence for the involvement of that C-H bond in the mechanism.
In the context of metabolic studies, deuterium labeling is frequently employed to enhance the metabolic stability of a drug candidate. juniperpublishers.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, often by cytochrome P450 enzymes. juniperpublishers.comhyphadiscovery.com By selectively replacing hydrogens at known metabolic "hot spots" with deuterium, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic properties. juniperpublishers.com For a molecule like this compound, potential sites for deuteration to probe metabolic stability would include the cyclobutoxy ring and the aromatic ring.
Carbon-13 Labeling (¹³C): Carbon-13 is a stable isotope that is invaluable for tracing the carbon skeleton of a molecule through metabolic pathways. By synthesizing this compound with ¹³C atoms at specific positions, researchers can track the fate of these carbons in various metabolites. This is particularly useful for identifying novel metabolites and confirming proposed biotransformation pathways. nih.gov For example, labeling the cyclobutoxy ring with ¹³C could definitively show whether this moiety remains intact or undergoes ring-opening or other transformations during metabolism. ¹³C-labeling, in conjunction with NMR spectroscopy, can also provide detailed structural information about metabolites.
Nitrogen-15 Labeling (¹⁵N): As the aniline moiety contains a nitrogen atom, ¹⁵N labeling offers a direct way to study the transformations involving this functional group. Synthesis of this compound with a ¹⁵N-labeled amino group allows for precise tracking of this nitrogen atom. This can be crucial for investigating reactions such as N-dealkylation, N-oxidation, or conjugation reactions (e.g., N-glucuronidation), which are common metabolic pathways for anilines. ¹⁵N NMR spectroscopy can also be a powerful tool for studying the electronic environment of the nitrogen atom and how it changes during a reaction or upon binding to a biological target.
The synthesis of these isotopically labeled analogues typically involves starting with a commercially available labeled precursor, such as ¹³C-labeled benzene or ¹⁵N-labeled aniline, and carrying out the synthetic sequence to produce the desired labeled final product. google.com The isotopic enrichment and position of the label are confirmed using analytical techniques like mass spectrometry and NMR.
The data obtained from studies using these isotopically labeled compounds are critical for building a comprehensive understanding of the chemical and biological behavior of this compound and its analogues. This knowledge is fundamental for the rational design of new compounds with improved properties, such as enhanced efficacy or a more favorable metabolic profile.
| Isotope | Position of Label | Application | Analytical Technique(s) |
| ²H (Deuterium) | Cyclobutoxy ring, Aromatic ring | Probing kinetic isotope effects in reaction mechanisms; Enhancing metabolic stability by reducing the rate of enzymatic C-H bond cleavage. juniperpublishers.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| ¹³C (Carbon-13) | Cyclobutoxy ring, Aromatic ring, Aniline carbon backbone | Tracing the carbon skeleton in metabolic pathways to identify metabolites and elucidate biotransformation routes. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| ¹⁵N (Nitrogen-15) | Amino group | Investigating the metabolic fate of the aniline nitrogen, including N-dealkylation, N-oxidation, and conjugation reactions. | Mass Spectrometry (MS), ¹⁵N Nuclear Magnetic Resonance (NMR) |
Advanced Spectroscopic Data for this compound Not Publicly Available
A thorough investigation for detailed spectroscopic and structural characterization data for the chemical compound this compound (CAS No. 1250739-16-2) has revealed a lack of publicly accessible research findings. While the compound is listed in chemical databases, the specific, in-depth analytical data required to construct a comprehensive article as outlined is not available in published scientific literature, patent documents, or public repositories. bldpharm.com
Efforts to locate experimental data for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy for this compound were unsuccessful. This includes:
¹H, ¹³C, and ¹⁹F NMR: No specific spectra or tables of chemical shifts and coupling constants for this compound could be found. While data exists for related structures such as 2-fluoroaniline chemicalbook.com and other fluoroaniline derivatives, nist.govchemicalbook.com this information is not directly applicable to the target molecule with the cyclobutoxy substituent.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY): There is no available information on 2D NMR studies performed on this compound to establish detailed connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS): The exact mass and molecular formula confirmation, along with any analysis of its fragmentation patterns, are not documented in the public domain.
Infrared (IR) and Raman Spectroscopy: Vibrational mode analysis and functional group identification data from IR and Raman spectra for this compound have not been published.
Without access to primary research data or a Certificate of Analysis detailing these spectroscopic properties, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed structure and includes the required data tables. The generation of theoretical or predicted data would not meet the standards of factual, research-based content.
Advanced Spectroscopic and Structural Characterization of 2 Cyclobutoxy 6 Fluoroaniline
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed and the extent of absorption are directly related to the molecule's electronic structure, particularly the nature of its chromophores and conjugated systems.
For an aromatic amine like 2-Cyclobutoxy-6-fluoroaniline, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The benzene (B151609) ring, with its delocalized π-electron system, is the primary chromophore. The amino (-NH₂) group and the cyclobutoxy group, both containing non-bonding electrons (n-electrons) on nitrogen and oxygen respectively, also influence the electronic spectrum. researchgate.net The fluorine atom, being an auxochrome, can cause a shift in the absorption maxima.
The principal electronic transitions anticipated for this compound are:
π → π transitions:* These are typically high-intensity absorptions associated with the excitation of electrons from the π bonding orbitals of the benzene ring to the π* anti-bonding orbitals. researchgate.net For substituted anilines, these transitions often occur at specific wavelengths that can be influenced by the nature and position of the substituents. researchgate.netrroij.com
n → π transitions:* These transitions involve the promotion of non-bonding electrons from the nitrogen of the amino group or the oxygen of the cyclobutoxy group to the π* anti-bonding orbitals of the aromatic ring. researchgate.net These transitions are generally of lower intensity compared to π → π* transitions. researchgate.net
The solvent used for analysis can influence the position and intensity of these absorption bands. A detailed analysis of the UV-Vis spectrum would provide valuable information on the extent of conjugation and the electronic effects of the substituents on the aniline (B41778) core.
Table 1: Expected UV-Vis Absorption Data for this compound (Note: The following table is predictive, based on data for analogous compounds, as specific experimental data for this compound is not currently available in the cited literature.)
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Associated Structural Feature |
|---|---|---|---|
| π → π | ~240-260 | High | Aromatic Ring |
| π → π | ~280-300 | Moderate | Aromatic Ring with -NH₂ and -OR substitution |
| n → π* | ~320-360 | Low | Non-bonding electrons on N and O |
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. While specific crystallographic data for this compound has not been reported in the searched literature, studies on other substituted anilines have shown that they crystallize in various crystal systems, with the molecular packing being significantly influenced by intermolecular hydrogen bonds involving the amino group. cambridge.orgnih.govrsc.org
The key structural insights that would be gained from an X-ray crystallographic study of this compound include:
Molecular Conformation: The precise orientation of the cyclobutoxy group relative to the plane of the aniline ring.
Bond Parameters: Accurate measurements of all bond lengths and angles, which can be compared with theoretical values.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, likely involving the N-H bonds of the amino group as donors and the fluorine or oxygen atoms as potential acceptors. These interactions play a crucial role in stabilizing the crystal structure. rsc.org
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table presents a hypothetical set of crystallographic parameters, as experimental data is not available. The values are representative of what might be expected for a small organic molecule of this type.)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | ~8-12 |
| b (Å) | ~6-10 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1500 |
| Z (molecules/unit cell) | 4 or 8 |
| Key Intermolecular Interactions | N-H···F or N-H···O hydrogen bonds |
Computational and Theoretical Investigations of 2 Cyclobutoxy 6 Fluoroaniline
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. These methods provide insights that are often complementary to experimental data and can guide further research.
Conformational Analysis of the Cyclobutoxy Moiety and Aniline (B41778) Ring
The presence of the flexible cyclobutoxy group and its attachment to the aniline ring suggests that 2-Cyclobutoxy-6-fluoroaniline can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. nih.gov This typically involves systematically rotating the rotatable bonds, such as the C-O bond of the cyclobutoxy group and the C-N bond of the aniline group, and calculating the energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation and other low-energy isomers that might be present at room temperature. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.
Calculation of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would involve calculating vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Discrepancies between calculated and experimental spectra can often be resolved by scaling the calculated frequencies, a common practice in computational spectroscopy. dergipark.org.tr A good correlation between the calculated and experimental data would provide confidence in the accuracy of the computed molecular structure and properties.
Electronic Property Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods provide valuable tools for analyzing these properties in detail.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, an analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. Higher energy corresponds to a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. Lower energy corresponds to a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Represents the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
This table represents a template for data that would be generated from a HOMO-LUMO analysis. Actual values for this compound are not available.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of chemical bonds within a molecule. mpg.dewisc.edu It transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would provide insights into hyperconjugative interactions, such as the delocalization of electron density from lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of the aromatic ring. umanitoba.ca This analysis can quantify the strength of these interactions in terms of stabilization energies, providing a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| π(C-C) → π(C-C) | Aromatic ring π bonds | Aromatic ring π antibonds | - |
| n(N) → σ(C-C) | Nitrogen lone pair | Adjacent C-C antibonding orbital | - |
| n(O) → σ(C-C) | Oxygen lone pair | Adjacent C-C antibonding orbital | - |
This table is a representative example of the type of data generated from an NBO analysis. Specific data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution of a molecule and predict its reactivity. researchgate.netchemrxiv.org This technique allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.netchemrxiv.org
For a molecule like this compound, an MEP map would be generated using methods like Density Functional Theory (DFT). researchgate.net The map displays a color gradient on the molecule's surface:
Red and Yellow areas indicate negative electrostatic potential, highlighting regions with high electron density. These are the most likely sites for interaction with electrophiles. In a substituted aniline, these regions would be anticipated around the electronegative fluorine and oxygen atoms, as well as the π-system of the benzene (B151609) ring. chemrxiv.org
Blue areas represent positive electrostatic potential, indicating regions of electron deficiency. These are the probable sites for nucleophilic attack. researchgate.net For this molecule, positive potentials would be expected around the hydrogen atoms of the amine group and the cyclobutoxy group. uq.edu.au
By analyzing the MEP map, researchers could predict how this compound might interact with biological receptors or other reactants in a chemical synthesis.
Chemical Reactivity Descriptors
Chemical reactivity descriptors are a set of parameters calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors, derived from DFT calculations, provide quantitative insights into the reactivity and stability of a molecule. ekb.eg
Evaluation of Ionization Potentials and Electron Affinity
Ionization Potential (IP): This is the minimum energy required to remove an electron from a molecule. It is directly related to the HOMO energy (IP ≈ -EHOMO). A low ionization potential suggests that the molecule can easily donate electrons, making it a good electron donor. researchgate.netresearchgate.net
Electron Affinity (EA): This is the energy released when a molecule accepts an electron. It is related to the LUMO energy (EA ≈ -ELUMO). A high electron affinity indicates that the molecule can readily accept electrons, signifying it is a good electron acceptor. researchgate.netresearchgate.net
Without specific calculations for this compound, no precise values can be reported. A study on this compound would involve calculating EHOMO and ELUMO to determine its electron-donating and accepting capabilities.
Interactive Data Table: Conceptual Chemical Reactivity Descriptors No experimental or theoretical data is available for this compound to populate this table.
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Data not available | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Data not available | Energy released upon gaining an electron. |
Assessment of Chemical Hardness, Softness, and Electronegativity
These global reactivity descriptors are calculated from the ionization potential and electron affinity values. scielo.br
Electronegativity (χ): This measures a molecule's ability to attract electrons. It is calculated as χ = (IP + EA) / 2. ekb.eg
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity and higher stability. It is calculated as η = (IP - EA) / 2. scielo.br
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1 / 2η) and indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. ekb.egscielo.br
A computational study on this compound would provide these values, allowing for a quantitative assessment of its stability and reactivity compared to other compounds.
Interactive Data Table: Global Chemical Reactivity Descriptors No experimental or theoretical data is available for this compound to populate this table.
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | χ = (IP + EA) / 2 | Data not available | Ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Data not available | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / 2η | Data not available | Measure of polarizability and reactivity. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are powerful techniques used to study the behavior of molecules at an atomic level.
Docking Studies with Biological Macromolecules to Predict Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. researchgate.net This technique is essential in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. researchgate.net
A docking study for this compound would involve:
Selecting a relevant protein target.
Generating a 3D model of this compound.
Using docking software to place the ligand into the active site of the protein.
Analyzing the resulting poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and to calculate a binding score, which estimates the binding affinity.
Such studies could reveal if this compound has the potential to act as an inhibitor or modulator for a specific biological target. researchgate.netresearchgate.net
Dynamic Behavior and Flexibility of the Cyclobutoxy-Fluoroaniline Framework
Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule over time. mdpi.com An MD simulation of this compound would model the atomic motions of the molecule, revealing the flexibility of its structure. documentsdelivered.com
Key insights from an MD simulation would include:
The conformational flexibility of the cyclobutoxy ring.
The rotational freedom of the bond connecting the cyclobutoxy group to the aniline ring.
This information is valuable for understanding how the molecule's shape and flexibility might influence its interaction with biological targets.
Based on comprehensive searches for scientific literature, specific computational and theoretical investigations on the Non-Linear Optical (NLO) properties and Hirshfeld Surface Analysis for the compound This compound are not available in the public domain.
While extensive research exists on the NLO properties and Hirshfeld surface analyses of various aniline derivatives and other organic molecules, studies focusing specifically on this compound could not be located. Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections (4.5 and 4.6) as per the specified outline.
Further research or computational studies would need to be performed on this specific compound to generate the data required for the requested article.
Chemical Reactivity and Transformation Studies of 2 Cyclobutoxy 6 Fluoroaniline
Reactions of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of the amino group (-NH₂) attached to the fluorinated phenyl ring, is a primary site for various chemical reactions. The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom influences the regioselectivity and reactivity of the aromatic ring. evitachem.com
Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. uomustansiriyah.edu.iqdalalinstitute.com The mechanism generally involves the attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by deprotonation to restore aromaticity. uomustansiriyah.edu.iqtotal-synthesis.com
For 2-Cyclobutoxy-6-fluoroaniline, the directing effects of the substituents are crucial. The amino group is a powerful activating group and is ortho-, para-directing. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing. uomustansiriyah.edu.iq The combined influence of the strongly activating amino group and the deactivating fluorine atom dictates the positions susceptible to electrophilic attack. evitachem.com The amino group's activating effect generally dominates, making the positions ortho and para to it the most nucleophilic.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl), often requiring a Lewis acid catalyst. total-synthesis.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). total-synthesis.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. total-synthesis.com
The table below summarizes the expected directing effects of the substituents on the aromatic ring of this compound.
| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |
| -NH₂ | C1 | Activating | Ortho, Para |
| -F | C6 | Deactivating | Ortho, Para |
| -OC₄H₇ | C2 | Activating | Ortho, Para |
Given the positions of the existing groups, the primary sites for electrophilic attack would be the C3 and C5 positions of the phenyl ring.
Nucleophilic Aromatic Substitution Reactions (SNAr) with Activation of the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
In this compound, the fluorine atom can act as a leaving group. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While the aniline itself is not strongly electron-withdrawing, the fluorine atom's electronegativity contributes to making the ring more susceptible to nucleophilic attack compared to unsubstituted benzene (B151609). The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the fluorine, forming a carbanionic intermediate, followed by the elimination of the fluoride (B91410) ion. libretexts.org The stability of this intermediate is key to the reaction's feasibility. libretexts.orgmasterorganicchemistry.com
The presence of additional activating groups on the ring, such as a nitro group, would significantly increase the rate of SNAr reactions. wikipedia.org
Amine-Based Reactions (e.g., Acylation, Alkylation, Condensation)
The amino group of this compound is nucleophilic and can participate in a variety of reactions. evitachem.com
Acylation: The reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, leads to the formation of an amide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination, a two-step process involving the formation of an imine followed by reduction, can provide a more controlled method for mono-alkylation.
Condensation Reactions: The aniline can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). evitachem.com These reactions are typically catalyzed by an acid and involve the removal of water. For instance, condensation reactions can be performed in the presence of a condensing agent like T3P, HATU, or DCC. epo.orggoogle.com
Reactions Involving the Cyclobutoxy Group
The cyclobutoxy group, while generally stable, contains a strained four-membered ring that can undergo specific reactions under certain conditions. vulcanchem.comresearchgate.net
Ring-Opening Reactions of the Strained Cyclobutane (B1203170) System under Various Conditions
The inherent ring strain of the cyclobutane ring makes it susceptible to cleavage under various reaction conditions, including acidic, basic, oxidative, and reductive environments. researchgate.net These reactions often proceed via radical intermediates. For example, manganese-catalyzed ring-opening carbonylation of cyclobutanol (B46151) derivatives occurs through a radical-mediated pathway. researchgate.net One-electron oxidation can lead to cyclobutoxy radicals that undergo ring-opening isomerization to form γ-carbonyl radical species. researchgate.net Similarly, silver-promoted reactions of tertiary cyclobutanols can proceed through the ring-opening of a cyclobutoxy radical to generate a γ-keto alkyl radical. researchgate.net These ring-opening reactions can be synthetically useful for accessing linear carbon chains from cyclic precursors. researchgate.net
Stability and Reactivity Profile under Acidic, Basic, and Redox Conditions
The stability of the cyclobutoxy group is influenced by the reaction medium.
Acidic Conditions: While generally stable, prolonged exposure to strong acids can lead to the cleavage of the ether linkage or ring-opening of the cyclobutane. researchgate.netgoogle.com The specific outcome depends on the acid strength and reaction conditions. Some studies on related compounds suggest that the cyclobutoxy group can exhibit enhanced stability under certain acidic conditions due to steric protection.
Basic Conditions: The cyclobutoxy group is generally stable under basic conditions. researchgate.netgoogle.com However, extremely harsh basic conditions could potentially lead to degradation. nih.gov
Redox Conditions: The cyclobutoxy group can be involved in redox reactions. numberanalytics.comlibretexts.orglibretexts.org Oxidizing agents can lead to ring-opening and the formation of various oxygenated products. researchgate.netresearchgate.net For example, the oxidation of aromatic compounds can lead to both ring-retaining and ring-opening products. copernicus.org Reductive conditions can also potentially cleave the cyclobutane ring, although this is less common than oxidative cleavage. researchgate.net The reactivity in redox reactions is often dependent on the specific reagents and conditions employed. mdpi.com
The following table summarizes the general stability of the cyclobutoxy group under different conditions.
| Condition | Stability/Reactivity | Potential Products |
| Acidic | Generally stable, but can undergo cleavage with strong acids. researchgate.netgoogle.com | Ring-opened products, phenol (B47542) (from ether cleavage). |
| Basic | Generally stable. researchgate.netgoogle.com | - |
| Redox | Can undergo ring-opening under oxidative conditions. researchgate.netresearchgate.net | γ-keto compounds, other oxygenated linear products. researchgate.netresearchgate.net |
Investigations into Chemo-, Regio-, and Stereoselectivity in Reactions
The selectivity of reactions involving this compound is governed by the interplay of its substituents. The amino group is a powerful activating ortho-, para-director, while the cyclobutoxy group is also an activating ortho-, para-director. Conversely, the fluorine atom is a deactivating yet ortho-, para-directing substituent.
Chemo-, Regio-, and Stereoselectivity Profile
| Selectivity Type | Influencing Factors | Predicted Outcome |
|---|---|---|
| Chemoselectivity | Nucleophilic amino group vs. aromatic ring. | The highly nucleophilic amino group is the primary site for reactions like acylation and alkylation. Reactions on the aromatic ring, such as electrophilic substitution, require specific conditions to compete with N-functionalization. |
| Regioselectivity | Directing effects of -NH₂, -F, and -OC₄H₇ groups. | For electrophilic aromatic substitution, the position para to the amino group (C4) is the most likely site of reaction. This is due to the strong activating and directing effect of the amino group, reinforced by the cyclobutoxy group, and the relatively lower steric hindrance compared to the position between the two existing substituents. The fluorine atom's deactivating nature further disfavors substitution at positions ortho or meta to it. |
| Stereoselectivity | Reactions creating new chiral centers. | As an achiral molecule, reactions will typically yield racemic mixtures unless a chiral reagent, catalyst, or auxiliary is employed. Stereoselectivity would be a critical consideration in reactions such as asymmetric synthesis where the aniline is used as a precursor. |
In electrophilic aromatic substitution reactions, the directing effects of the substituents are paramount. The amino group exerts the strongest activating effect, strongly directing incoming electrophiles to the ortho and para positions. The cyclobutoxy group also directs ortho and para. The fluorine atom, while deactivating, also directs ortho and para. The positions ortho to the amino group are C3 and C5 (relative to the cyclobutoxy group at C2). However, the C3 position is sterically hindered by the adjacent cyclobutoxy group. The position para to the amino group (C4) is therefore the most electronically activated and sterically accessible site for electrophilic attack.
For instance, in halogenation or nitration reactions, the major product would be the 4-substituted derivative. This is a common pattern observed in the electrophilic cyclization of N-(2-alkynyl)anilines, where substitution on the aniline ring can compete with the desired cyclization. nih.gov
Detailed Reaction Kinetics and Mechanism Elucidation Studies
Palladium-Catalyzed Cross-Coupling Reactions: this compound is a suitable nucleophile for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex C-N bonds. semanticscholar.org The general mechanism for these reactions involves a catalytic cycle of oxidative addition, ligand substitution (amine binding), deprotonation, and reductive elimination. libretexts.org
General Buchwald-Hartwig Amination Catalytic Cycle
| Mechanistic Step | Description |
|---|---|
| Oxidative Addition | The active Pd(0) catalyst adds to an aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands. rsc.org |
| Ligand Exchange | The aniline (this compound) displaces a ligand on the Pd(II) center. |
| Deprotonation | A base removes a proton from the coordinated amino group, forming a palladium-amido complex. |
| Reductive Elimination | The new C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. This is often the rate-determining step. |
The kinetics of such a reaction would be influenced by several factors:
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps. organic-chemistry.org
Substrate: The nature of the coupling partner (e.g., aryl halide) significantly affects the rate of oxidative addition. rsc.org
Electrophilic Aromatic Substitution Mechanism: The mechanism for an electrophilic attack on the aromatic ring (e.g., bromination) would follow the standard SEAr (Electrophilic Aromatic Substitution) pathway.
Generation of Electrophile: A strong electrophile (e.g., Br⁺) is generated.
Formation of Sigma Complex: The π-electrons of the aniline ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino and cyclobutoxy groups, particularly when the attack occurs at the C4 position.
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final product.
While detailed kinetic data (rate constants, activation energies) for this compound are not published, they could be determined experimentally using standard techniques like reaction monitoring via chromatography (HPLC, GC) or spectroscopy (NMR) under various conditions (temperature, concentration) to derive the rate law and activation parameters. liverpool.ac.uk
Structure Activity Relationship Sar and Mechanistic Studies Molecular and Cellular Level
Design and Synthesis of 2-Cyclobutoxy-6-fluoroaniline Derivatives for Systematic SAR Exploration
The this compound core serves as a valuable starting point for the development of biologically active molecules, particularly kinase inhibitors. The design and synthesis of derivatives are geared towards systematically exploring the structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthetic strategies generally involve modifying the aniline (B41778) moiety or introducing various substituents onto the phenyl ring.
The synthesis process allows for the creation of a library of analogs where different chemical groups can be systematically varied. For instance, the aniline nitrogen can be reacted to form amides, sulfonamides, or ureas, linking the core structure to other pharmacophoric fragments. This approach has been instrumental in the discovery of potent inhibitors for targets like the B-Raf kinase. nih.govgoogleapis.com The systematic substitution on the phenyl ring or modification of the aniline group allows researchers to probe the binding pocket of a target enzyme or receptor, identifying key interactions that enhance affinity and efficacy. nih.govnih.gov This methodical approach is essential for converting a promising chemical 'lead' into a refined drug candidate. nih.gov
Modulating Molecular Interactions through Precise Structural Modifications
The conformation of the cyclobutoxy group and the placement of substituents on the aniline ring are critical determinants of a molecule's binding affinity for its biological target. The cyclobutoxy ring is not planar but exists in a puckered conformation, and its specific orientation can significantly influence how the molecule fits into a protein's binding site. For protein kinases, which can exist in multiple conformations (e.g., active "DFG-in" or inactive "DFG-out" states), the inhibitor's three-dimensional shape, including the conformation of aliphatic rings like cyclobutoxy, is paramount for achieving high-affinity binding and selectivity. nih.govnih.goveuropeanpharmaceuticalreview.com
The position of the fluorine atom at the C6 position, ortho to the aniline, along with the cyclobutoxy group at C2, creates a specific steric and electronic environment. This substitution pattern influences the orientation of the molecule within the binding pocket. Modifying substituents on the phenyl ring or the aniline nitrogen alters these properties, leading to changes in binding affinity. For example, in the context of B-Raf inhibitors, these modifications are fine-tuned to maximize interactions with key amino acid residues in the ATP-binding site. nih.govgoogle.com
The table below illustrates how modifications to a core structure containing a related 2,6-disubstituted aniline moiety can impact inhibitory concentration.
| Compound | Core Structure Modification | Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| PLX4720 | 7-azaindole derivative linked to a substituted aniline | B-Raf(V600E) | 13 | nih.gov |
| Dabrafenib | Thiazole linked to a 2,6-difluorophenylsulfonamide | B-Raf(V600E) | Potent inhibitor | google.com |
| Compound 17d | Dioxane-fused tricyclic benzimidazole (B57391) with a 2-chloro-6-fluorophenylamino group | mPGES-1 | 8 | nih.gov |
| Example 2 | Fluorinated quinoline (B57606) derivative | DHODH | 0.49 | google.com |
| Example 3 | Fluorinated quinoline derivative | DHODH | 0.58 | google.com |
The fluorine atom at the C6 position of the this compound scaffold plays a multifaceted role in molecular recognition and metabolic stability. As the most electronegative element, fluorine can alter the acidity of the nearby aniline N-H group, influencing its hydrogen-bonding capabilities. It can also participate in favorable electrostatic or dipole-dipole interactions with the target protein, enhancing binding affinity.
Investigation of Molecular Targets and Pathways (In Vitro Studies)
The this compound scaffold has been incorporated into molecules targeting a range of proteins, demonstrating its versatility in drug discovery.
A primary application of the this compound moiety is in the development of potent and selective enzyme inhibitors. A notable target is the B-Raf kinase, a key component of the MAPK signaling pathway. Activating mutations in the BRAF gene, such as the V600E mutation, are drivers for a significant percentage of cancers, particularly melanoma. googleapis.com Derivatives incorporating the this compound scaffold have been designed as Type II RAF inhibitors, which are capable of inhibiting both monomeric and dimeric forms of the kinase. nih.govepo.org These compounds have shown high potency in enzymatic and cellular assays, effectively suppressing the downstream signaling of the MAPK pathway in cancer cells harboring BRAF mutations. nih.govgoogle.com
The table below presents data for fluorinated quinoline derivatives, which share substitution patterns analogous to derivatives of this compound, and their potent inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), another therapeutic enzyme target. google.com
| Example Compound | Target Enzyme | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
|---|---|---|---|
| 1 | DHODH | 3.3 | 2.6 |
| 2 | DHODH | 0.49 | 1.7 |
| 3 | DHODH | 0.58 | 0.7 |
| 9 | DHODH | 0.6 | 0.5 |
Data sourced from Patent CA3159578A1. google.com
Beyond enzyme inhibition, derivatives containing similar phenyl-ether and fluoro-aniline motifs have been investigated as modulators of various cell surface receptors. These receptors are crucial for signal transduction and are implicated in a wide array of diseases. For instance, compounds with related structures have been explored as antagonists for lysophosphatidic acid (LPA) receptors, which are involved in conditions like fibrosis and cancer. google.com Other research has focused on developing modulators for prostaglandin (B15479496) E2 (PGE2) receptors, such as EP2 and EP4, which play roles in inflammation, pain, and immuno-oncology. google.com The adaptability of the substituted aniline scaffold makes it a valuable template for generating ligands that can selectively bind to and modulate the function of specific receptor subtypes.
Protein-Ligand Interaction Analysis (e.g., eukaryotic initiation factor 2B, cardiac myosin)
There is no available scientific literature detailing the direct protein-ligand interaction analysis of this compound with either eukaryotic initiation factor 2B (eIF2B) or cardiac myosin.
Eukaryotic initiation factor 2B is a crucial protein complex involved in the initiation of mRNA translation. google.com It acts as a guanine (B1146940) nucleotide exchange factor for eIF2, a key step in protein synthesis. Similarly, cardiac myosin is the motor protein within the sarcomere of heart muscle cells, responsible for generating the force for contraction. googleapis.com While the functions of these proteins are well-characterized, and they are known targets for various small molecules, no studies have been published that investigate the binding or interaction of this compound with either of them.
Cellular Mechanism of Action Studies (Non-Clinical)
Specific non-clinical studies on the cellular mechanism of action for this compound are not found in the public domain.
Effects on Fundamental Cellular Processes (e.g., cell proliferation, differentiation, signaling pathways)
There is a lack of published research on the specific effects of this compound on fundamental cellular processes such as cell proliferation, differentiation, and signaling pathways. While this compound is used as a building block for more complex molecules that may have such activities, the biological effects of the parent compound itself have not been characterized. evitachem.com For instance, derivatives of similar fluoroaniline (B8554772) structures have been investigated for their roles in modulating cellular functions, but this information cannot be directly extrapolated to this compound.
Intracellular Localization and Target Engagement Studies
No studies on the intracellular localization or specific target engagement of this compound have been reported. Determining where a compound localizes within a cell and confirming its interaction with a proposed target are critical steps in drug discovery, but this information is not available for this specific molecule.
Metabolic Stability and Biotransformation Studies at a Molecular Level
Detailed molecular-level studies on the metabolic stability and biotransformation of this compound are absent from the scientific literature.
Identification and Characterization of Primary Metabolites
There are no published reports that have identified or characterized the primary metabolites of this compound. General metabolic pathways for related compounds, such as other fluoroanilines, have been investigated. For example, studies on 4-fluoroaniline (B128567) have shown that it can undergo ortho- and para-hydroxylation, with the latter leading to defluorination and the formation of metabolites of 4-acetamidophenol (paracetamol). nih.gov It is conceivable that this compound could undergo similar enzymatic processing, but without specific experimental data, this remains speculative.
Applications of 2 Cyclobutoxy 6 Fluoroaniline in Advanced Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The inherent structural features of 2-Cyclobutoxy-6-fluoroaniline, namely the nucleophilic amino group, the fluorinated aromatic ring, and the cyclobutoxy moiety, provide a platform for a diverse range of chemical transformations. The amino group serves as a handle for various coupling reactions, while the fluorine atom can influence the acidity of the N-H bond and direct further aromatic substitutions. evitachem.com
Synthesis of Novel Heterocyclic Systems and Fused Ring Structures
The aniline (B41778) functional group in this compound is a key reactive site for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its nucleophilicity allows it to participate in condensation reactions, cyclizations, and transition-metal-catalyzed cross-coupling reactions to form complex ring systems.
The presence of the ortho-fluoro substituent can modulate the reactivity of the aniline. For instance, in reactions where the aniline acts as a nucleophile, the electron-withdrawing nature of fluorine can decrease its basicity and nucleophilicity compared to non-fluorinated anilines. However, this same fluorine atom can be exploited in certain cyclization strategies, such as those involving nucleophilic aromatic substitution (SNAᵣ) where it can act as a leaving group under specific conditions.
While specific examples detailing the use of this compound in the synthesis of novel heterocyclic systems are not extensively documented in publicly available literature, its structural analogy to other ortho-substituted anilines suggests its utility in established synthetic methodologies. For example, it can be envisioned as a key starting material in reactions such as the Bischler-Möhlau indole (B1671886) synthesis, Friedländer annulation for quinoline (B57606) synthesis, or in multicomponent reactions to generate diverse heterocyclic scaffolds. The cyclobutoxy group, while sterically demanding, can also play a role in directing the regioselectivity of certain reactions and imparting unique solubility and conformational properties to the final heterocyclic products.
A general synthetic route to introduce the cyclobutoxy group involves the reaction of 2,6-difluoroaniline (B139000) with cyclobutanol (B46151) in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the cyclobutoxide anion displaces one of the fluorine atoms.
| Reaction Type | Potential Heterocyclic Product | Role of this compound |
| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Aniline derivative for imine formation |
| Fischer Indole Synthesis | Indoles | Phenylhydrazine precursor |
| Paal-Knorr Synthesis | Pyrroles | Primary amine source |
| Combes Quinolone Synthesis | Quinolones | Aniline component in condensation |
Preparation of Functional Materials and Polymers with Tailored Properties
The unique combination of a fluorinated aromatic ring and a cycloaliphatic ether in this compound makes it an attractive monomer or precursor for the synthesis of functional materials and polymers. The fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while the cyclobutoxy group can influence the polymer's morphology and processability.
Although direct polymerization of this compound is not commonly reported, it can be chemically modified to introduce polymerizable functional groups. For instance, the aniline nitrogen can be derivatized to form acrylamides, methacrylamides, or be incorporated into epoxy resins. The resulting polymers could find applications in areas such as high-performance coatings, low-dielectric constant materials for microelectronics, and gas-permeable membranes. The steric bulk of the cyclobutoxy group can improve the thermal stability of polymers by restricting chain mobility. vulcanchem.com
The synthesis of polymers from analogous fluorinated anilines often involves their conversion into more reactive monomers. For example, the aniline can be transformed into an isocyanate, which can then undergo polyaddition reactions with diols to form polyurethanes. The presence of the cyclobutoxy and fluoro substituents would be expected to impart unique properties to these materials.
| Polymer Type | Potential Role of this compound Derivative | Anticipated Polymer Property |
| Polyamides | Diamine monomer | Enhanced thermal stability, low moisture absorption |
| Polyimides | Diamine monomer | High thermal stability, chemical resistance, low dielectric constant |
| Polyurethanes | Diisocyanate precursor | Increased hydrophobicity, tailored mechanical properties |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes in their native environment. The structural motifs present in this compound make it a valuable scaffold for the design of such probes. The aniline group provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, through stable amide bond formation. vulcanchem.com
The lipophilic cyclobutoxy group can enhance the cell membrane permeability of the resulting probe, allowing it to reach intracellular targets. Furthermore, the fluorine atom can be beneficial for in vivo imaging applications using ¹⁹F Magnetic Resonance Imaging (MRI) or for modulating the pharmacokinetic properties of the probe.
While specific chemical probes derived directly from this compound are not prominently featured in the literature, the general utility of fluorinated anilines as precursors for probes is well-established. For example, modifications at the aniline nitrogen can be used to conjugate the molecule with fluorophores for applications in cellular imaging. vulcanchem.com The strategic placement of the fluorine atom can also be used to fine-tune the electronic properties of a probe, which can be critical for its interaction with a biological target.
Contribution to Lead Optimization and Discovery Chemistry Programs (Non-Clinical)
In the field of medicinal chemistry, the process of lead optimization involves the iterative modification of a biologically active compound to improve its pharmacological and pharmacokinetic properties. ijddd.comwiley.com this compound represents a valuable building block in this process, offering a combination of features that can address common challenges in drug design.
The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The ortho-fluoroaniline motif is present in numerous drug candidates and approved drugs. The cyclobutoxy group serves as a lipophilic, non-planar substituent that can be used to probe steric pockets in protein binding sites and can improve metabolic stability by blocking potential sites of oxidation.
The use of structurally similar building blocks is evident in various drug discovery programs. For instance, substituted anilines are key components in the synthesis of kinase inhibitors, where the aniline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase domain. googleapis.com The specific substitution pattern of this compound could be leveraged to fine-tune the potency and selectivity of such inhibitors.
The table below illustrates how the structural components of this compound can contribute to key aspects of lead optimization.
| Structural Feature | Potential Contribution to Lead Optimization | Rationale |
| 2-Fluoroaniline Moiety | Improved metabolic stability, enhanced binding affinity (pKa modulation), increased membrane permeability. | The C-F bond is strong and resistant to metabolic cleavage. Fluorine's electronegativity can modulate the acidity of the aniline N-H, affecting hydrogen bonding interactions. |
| Cyclobutoxy Group | Increased lipophilicity, exploration of hydrophobic binding pockets, blocking of metabolic sites. | The aliphatic ring increases the compound's lipophilicity, which can influence cell permeability and protein binding. Its bulk can prevent enzymatic degradation at adjacent positions. |
| Ortho-Substitution Pattern | Conformational restriction, influencing intramolecular hydrogen bonding and overall molecular shape. | The steric clash between the ortho substituents can lock the molecule into a specific conformation, which can be advantageous for binding to a specific target. |
Although specific examples of clinical candidates directly incorporating the this compound fragment are not readily found in public databases, its constituent parts are prevalent in modern medicinal chemistry, underscoring its potential as a valuable tool for the synthesis of new therapeutic agents.
Challenges and Future Directions in Research on 2 Cyclobutoxy 6 Fluoroaniline
Development of More Efficient, Selective, and Sustainable Synthetic Routes
The synthesis of polysubstituted anilines like 2-cyclobutoxy-6-fluoroaniline is often hampered by challenges in achieving high regioselectivity and efficiency. Traditional methods for creating ortho-substituted anilines can be complex, and the introduction of the cyclobutoxy group presents its own set of difficulties.
Future research directions are focused on overcoming these limitations. A significant challenge is the selective functionalization of the aniline (B41778) ring, as the amino group is an ortho-, para-director, making the synthesis of a specific ortho-substituted isomer difficult. bath.ac.uk The development of novel catalytic systems, particularly those using copper and palladium, is a promising avenue for directing reactions to the desired position with high selectivity. bath.ac.ukresearchgate.net For instance, divergent synthesis strategies are being explored where the choice of catalyst and protecting groups on the aniline nitrogen can steer the reaction towards different isomers from the same starting material. researchgate.net
Furthermore, there is a strong push towards "green" or sustainable chemistry. This involves replacing hazardous reagents and solvents with more environmentally benign alternatives. Recent studies have shown the potential of using water as a solvent and employing cost-effective, readily available catalysts for reactions involving aniline derivatives. nih.govacs.org Domino reactions, where multiple bond-forming events occur in a single operation, represent another key strategy. These processes are highly atom- and cost-efficient and can bypass the selectivity issues associated with traditional multi-step syntheses. rsc.org A recently developed metal-free, four-step domino process for creating functionalized ortho-fluoroanilines from simple acyclic precursors exemplifies this advanced approach. rsc.org
| Synthetic Strategy | Key Challenges | Future Research Focus | Potential Advantages |
| Directed C-H Functionalization | Achieving high regioselectivity (ortho vs. para); harsh reaction conditions. bath.ac.uk | Development of novel ligands and transition-metal catalysts (e.g., Pd, Cu) for chelation-assisted activation. bath.ac.ukresearchgate.net | High atom economy, access to complex molecules from simple precursors. |
| Domino Reactions | Designing compatible reaction sequences; availability of suitable starting materials. | Metal-free, multi-component reactions that build the aniline ring and install functional groups simultaneously. rsc.org | High efficiency, reduced waste, cost-effectiveness, and environmental friendliness. rsc.org |
| Sustainable Synthesis | Replacing toxic reagents and solvents; catalyst stability and reusability. | Use of water as a solvent; development of ligand-free nanoparticle catalysts; one-pot procedures. nih.govacs.orgorganic-chemistry.org | Reduced environmental impact, lower cost, and improved safety. |
| acs.orgrsc.org-Rearrangement Reactions | Controlling rearrangement pathways; substrate scope limitations. | Copper-catalyzed rearrangement of N-alkoxyanilines to achieve divergent synthesis of isomers. researchgate.net | Access to synthetically challenging substitution patterns from common intermediates. |
Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions and Conformational Dynamics
Understanding the intricate details of reaction mechanisms and the three-dimensional structure of molecules is crucial for optimizing syntheses and designing effective drugs. For this compound, two areas are of particular interest: monitoring its formation in real-time and understanding its conformational behavior.
The development of advanced spectroscopic techniques allows for the online monitoring of chemical reactions, providing invaluable kinetic and mechanistic data. Techniques like extractive electrospray ionization tandem mass spectrometry (EESI-MS) and molecular rotational resonance (MRR) spectroscopy are emerging as powerful tools. nih.govresearchgate.net EESI-MS can continuously detect reactants, intermediates, and byproducts directly from the reaction mixture without offline sample preparation. researchgate.net MRR spectroscopy, a gas-phase technique, offers extraordinary selectivity, allowing for the direct identification and quantification of individual components in a complex mixture based on their unique rotational transitions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy has also been employed to monitor the kinetics of aniline polymerization, a related process. iranarze.ir Applying these real-time methods to the synthesis of this compound could rapidly accelerate the optimization of reaction conditions.
The cyclobutoxy group is not a simple, rigid substituent. The four-membered ring exists in a "puckered" or "folded" non-planar conformation to relieve ring strain. dalalinstitute.comlibretexts.org This flexibility, combined with rotation around the oxygen-ring bond, means the molecule can adopt multiple conformations. Computational studies, such as conformational analysis using specific force fields like MMFF94, can predict the relative energies of these different shapes. rsc.org These theoretical predictions, when combined with experimental data from techniques like NMR spectroscopy, can provide a detailed picture of the molecule's dynamic behavior, which is critical for understanding how it interacts with biological targets.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Compound Design and Reactivity
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and development of new molecules and reactions.
One major application is the prediction of reaction outcomes. ML models can be trained on large datasets of known reactions to predict the yield or regioselectivity of a new transformation with high accuracy. researchgate.netnih.gov For a molecule like this compound, where several reactive sites exist, such predictive models could guide a chemist to the optimal conditions for a desired functionalization, minimizing trial-and-error experimentation. researchgate.net Some systems even combine ML with robotics to autonomously explore chemical reaction space, rapidly identifying novel reactivity. nih.gov
In drug discovery, AI is being used to design novel compounds with desired biological activities. Deep learning models can perform "scaffold hopping," where a known active part of a molecule is replaced with a new, structurally distinct fragment while preserving the key interactions with the biological target. nih.gov This allows for the exploration of new chemical space and the generation of novel intellectual property. For instance, an AI could use the this compound core to generate new designs for kinase inhibitors, a class of drugs where aniline scaffolds are common. mdpi.comscienceopen.comnih.govdoi.org
| Application Area | AI/ML Technique | Objective | Potential Impact on this compound Research |
| Reaction Prediction | Supervised Learning (e.g., Random Forest, XGBoost) | Predict reaction yield and regioselectivity based on substrates, reagents, and conditions. nih.govnih.govresearchgate.net | Faster optimization of synthetic routes; reduced experimental cost and waste. |
| Catalyst Design | Predictive Modeling | Design new catalysts or select optimal catalysts from a library for a specific transformation. nih.gov | Improved efficiency and selectivity in the synthesis of derivatives. |
| New Compound Design | Deep Generative Models, Reinforcement Learning | Generate novel molecular structures with high predicted binding affinity for a specific biological target. nih.govdoi.org | De novo design of new drug candidates based on the this compound scaffold. |
| Property Prediction | Supervised Machine Learning | Predict physicochemical and toxicological properties of new derivatives before synthesis. mdpi.com | Prioritization of synthetic targets with favorable drug-like properties. |
Exploration of Novel Biological Activities and Unconventional Molecular Targets
While this compound is primarily a building block, its structural motifs are present in compounds targeting a range of diseases. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclobutoxy group provides a specific three-dimensional profile that can improve selectivity. rsc.orgresearchgate.netijesm.co.in A key future direction is to explore the full potential of this scaffold against both well-established and unconventional molecular targets.
Derivatives of similar fluoroanilines are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. scienceopen.comresearchgate.net Patents have described related structures as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) synthesis, making it a target for cancer and autoimmune disorders. google.comnih.gov Other potential applications include the development of antagonists for the histamine (B1213489) H3 receptor, relevant for neurological disorders. researchgate.net
The search for "unconventional" targets moves beyond these well-trodden paths. For example, fluoroaniline (B8554772) derivatives have been investigated for their ability to inhibit aldehyde dehydrogenase, an enzyme implicated in cancer. researchgate.net Another emerging area is the inhibition of bacterial communication systems, known as quorum sensing, which represents a novel anti-infective strategy. uni-saarland.de By systematically synthesizing and screening a library of compounds derived from this compound, researchers may uncover unexpected activities against these and other novel targets.
| Molecular Target Class | Example Targets | Therapeutic Area | Rationale for this compound Scaffold |
| Protein Kinases | CDK2/4/6, TRK, PI3K, mTOR, RET scienceopen.comdoi.org | Oncology, Inflammation | Aniline core is a common "hinge-binding" motif; fluorine and alkoxy groups can enhance selectivity and potency. mdpi.comnih.gov |
| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) google.comnih.gov | Cancer, Autoimmune Diseases | The quinoline (B57606) structures derived from anilines are known DHODH inhibitors. nih.gov |
| GPCRs | Histamine H3 Receptor researchgate.net | Neurological Disorders | The cyclobutoxy group acts as a rigid linker to optimize interactions with the receptor binding pocket. researchgate.net |
| Unconventional Targets | Aldehyde Dehydrogenase researchgate.net, Quorum Sensing (e.g., PqsR) uni-saarland.de | Oncology, Infectious Diseases | The unique electronic and steric profile may lead to novel interactions with non-traditional binding sites. |
Scalable Synthesis Methodologies for Potential Large-Scale Research Applications
For a chemical compound to move from a laboratory curiosity to a widely used research tool or a precursor for a commercial product, its synthesis must be scalable. A route that is effective on a milligram scale may be impractical or unsafe on a kilogram scale. The development of scalable synthesis methodologies for this compound faces several challenges.
One major consideration is the choice of reagents and reaction conditions. For example, the classical Balz-Schiemann reaction, a method for introducing fluorine, often involves the isolation of potentially unstable diazonium tetrafluoroborate (B81430) intermediates, which can be hazardous on a large scale. google.com Similarly, many laboratory-scale reactions use expensive transition-metal catalysts, strong bases, or cryogenic temperatures, which are not economically viable for large-scale production.
Future research in process chemistry will focus on developing robust, safe, and cost-effective routes. sit.edu.cn This involves optimizing reaction conditions to minimize the use of hazardous materials and expensive catalysts. One-pot or continuous flow processes are particularly attractive for scale-up as they can reduce manual handling, improve consistency, and enhance safety. The development of a one-pot domino reaction for ortho-fluoroanilines is a significant step in this direction. rsc.org Rigorous process optimization, potentially using statistical methods like response surface analysis, will be essential to ensure that the synthesis is repeatable and provides the final product with high purity on a large scale. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
